3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride
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Overview
Description
3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5Cl2FO2S. It is a sulfonyl chloride derivative, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-chloro-5-fluoro-2-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include:
Temperature: The reaction is conducted at low temperatures to control the exothermic nature of the reaction.
Solvent: An inert solvent such as dichloromethane (CH2Cl2) is used to dissolve the reactants and control the reaction rate.
Catalyst: A Lewis acid catalyst like aluminum chloride (AlCl3) may be used to enhance the reaction rate
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Process: Depending on the production scale, either batch or continuous processes are employed.
Purification: The crude product is purified using techniques such as recrystallization or distillation to achieve the desired purity
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the compound into sulfonic acids or other oxidized derivatives
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions
Scientific Research Applications
3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzenesulfonyl chloride: Lacks the chloro substituent, resulting in different reactivity and applications.
3-Chloro-4-methylbenzenesulfonyl chloride: Lacks the fluoro substituent, leading to variations in chemical behavior.
4-Bromo-2-methylbenzenesulfonyl chloride: Contains a bromo substituent instead of chloro and fluoro, affecting its reactivity
Uniqueness
3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of both chloro and fluoro substituents, which influence its reactivity and applications. The combination of these substituents makes it a valuable reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
3-chloro-5-fluoro-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-6(8)2-5(10)3-7(4)13(9,11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLPKJZEWFVGQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)F)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378625 |
Source
|
Record name | 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-30-4 |
Source
|
Record name | 3-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306937-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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